(7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14777716
Molecular Formula: C15H16ClN3O4S
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
![(7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone -](/images/structure/VC14777716.png)
Specification
Molecular Formula | C15H16ClN3O4S |
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Molecular Weight | 369.8 g/mol |
IUPAC Name | 7-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one |
Standard InChI | InChI=1S/C15H16ClN3O4S/c1-24(22,23)19-6-4-18(5-7-19)15(21)12-9-17-13-8-10(16)2-3-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20) |
Standard InChI Key | BKJJLSJJSSESAF-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Introduction
Structural Features and Chemical Properties
The compound’s structure integrates three key pharmacophores:
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7-Chloro-4-hydroxyquinoline: A bicyclic aromatic system with electron-withdrawing chlorine and hydroxyl groups.
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Piperazine ring: A six-membered saturated nitrogen heterocycle, modified with a methylsulfonyl group.
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Methanone bridge: A carbonyl linker connecting the quinoline and piperazine moieties.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₄H₁₄ClN₃O₄S |
Molecular Weight | 347.7 g/mol (calculated) |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Hydrogen Bond Donors | 2 (hydroxyl group, piperazine NH) |
Hydrogen Bond Acceptors | 5 (quinoline nitrogens, methanone oxygen, sulfonyl oxygens) |
The methylsulfonyl group enhances metabolic stability and lipophilicity, while the hydroxyl group on the quinoline may contribute to hydrogen bonding with biological targets . The piperazine ring facilitates interactions with receptors or enzymes, depending on substitution patterns .
Synthetic Pathways
The synthesis of this compound can be inferred from methods used for analogous quinoline-piperazine hybrids:
Step 1: Quinoline Core Preparation
7-Chloro-4-hydroxyquinoline derivatives are typically synthesized via:
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Chlorination: Introducing chlorine at the 7-position using chlorinating agents (e.g., POCl₃).
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Hydroxylation: Functionalization at the 4-position via hydrolysis or nucleophilic substitution .
Step 2: Piperazine Functionalization
The methylsulfonyl group is introduced via:
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Sulfonylation: Reacting piperazine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
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Acylation: Coupling the modified piperazine to the quinoline core using carbonyl chemistry (e.g., Schotten-Baumann reaction) .
Table 2: Representative Synthetic Route
Step | Reaction | Reagents/Conditions | Yield Estimate |
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1 | Synthesis of 7-chloro-4-hydroxyquinoline | POCl₃, DMF, 80°C | 70–85% |
2 | Piperazine sulfonylation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C to RT | 60–75% |
3 | Coupling via methanone formation | DCC, DMAP, DMF, 50°C | 50–65% |
Biological Activity and Mechanistic Insights
While specific data on this compound is unavailable, its structural analogues exhibit diverse biological activities:
Anticancer Activity
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Piperazine-sulfonyl hybrids often inhibit kinases (e.g., tyrosine kinases) critical in cancer progression .
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Hydroxyl groups on quinoline may facilitate redox cycling, generating reactive oxygen species .
Pharmacological Properties and Drug-Likeness
The compound’s pharmacokinetic profile can be predicted using in silico models:
Table 3: Predicted ADME Properties
Derivatives and Analogues
Table 4: Comparison with Related Compounds
Research Gaps and Future Directions
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Synthetic Optimization: Development of high-yield, scalable routes for methylsulfonyl-piperazine intermediates.
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Biological Profiling: In vitro/in vivo testing for anticancer, antimicrobial, and antiparasitic activities.
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Structure-Activity Relationship (SAR) Studies:
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Impact of sulfonyl group positioning on activity.
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Role of the hydroxyl group in target binding.
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